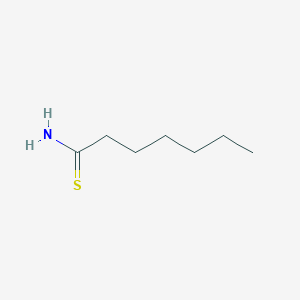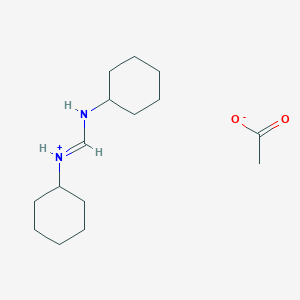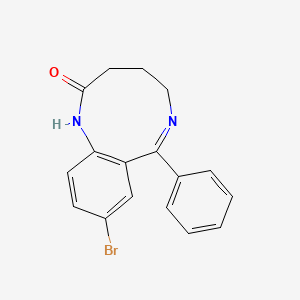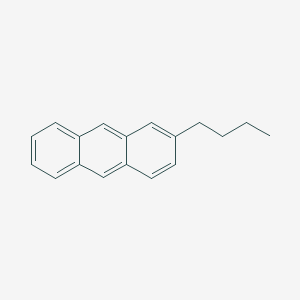![molecular formula C16H23ClO2 B14644838 3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane CAS No. 55038-43-2](/img/structure/B14644838.png)
3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorophenoxy group, a methylpentyl chain, and a dimethyloxirane ring
Vorbereitungsmethoden
The synthesis of 3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane involves several steps. One common method includes the reaction of 4-chlorophenol with an appropriate alkylating agent to introduce the chlorophenoxy group. This is followed by the formation of the methylpentyl chain through a series of reactions involving alkenes and halogenation. Finally, the dimethyloxirane ring is introduced through an epoxidation reaction .
Analyse Chemischer Reaktionen
3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Epoxidation: The dimethyloxirane ring can be opened under acidic or basic conditions, leading to the formation of diols
Wissenschaftliche Forschungsanwendungen
3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and processes, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane can be compared with similar compounds such as:
5-[(4-Chlorophenoxy)-Methyl]-1,3,4-Oxadiazole-2-Thiol: Known for its anti-acetylcholinesterase activity and potential as a drug candidate for neurodegenerative disorders.
5-[(4-Chlorophenoxy) Methyl]-4H-1,2,4-Triazole-3-Thiol: Studied for its corrosion inhibition properties and interaction with metal surfaces.
These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other related compounds.
Eigenschaften
CAS-Nummer |
55038-43-2 |
|---|---|
Molekularformel |
C16H23ClO2 |
Molekulargewicht |
282.80 g/mol |
IUPAC-Name |
3-[5-(4-chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane |
InChI |
InChI=1S/C16H23ClO2/c1-12(4-9-15-16(2,3)19-15)10-11-18-14-7-5-13(17)6-8-14/h5-8,12,15H,4,9-11H2,1-3H3 |
InChI-Schlüssel |
OAYPHSCWWFARNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1C(O1)(C)C)CCOC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


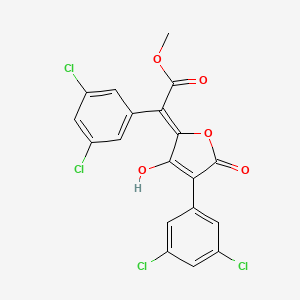
![Sodium 6-(2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14644776.png)

![[1-(Ethanesulfonyl)ethenesulfonyl]benzene](/img/structure/B14644788.png)
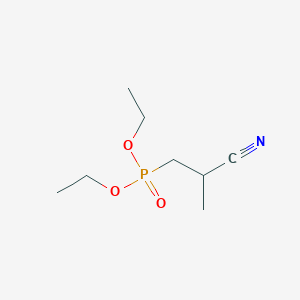

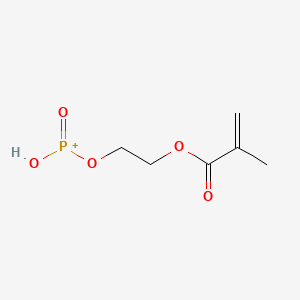

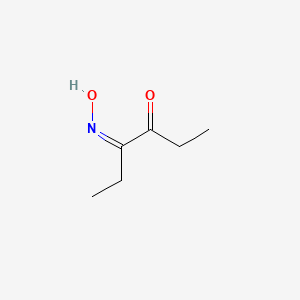
![2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14644846.png)
